molecular formula C22H18N2O3S B2700633 2,4-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 313549-69-8

2,4-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2700633
CAS RN: 313549-69-8
M. Wt: 390.46
InChI Key: COZCFITVIGGVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,4-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group, a thiazole ring, and a naphthalene ring. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, and a naphthalene ring. The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of compounds structurally related to 2,4-dimethoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide. These studies provide insights into the methods used for creating complex molecules with potential therapeutic applications.

  • Synthesis Techniques

    Research demonstrates various synthesis techniques for related compounds, such as the one-step synthesis of benzo[e][1,3]thiazine-2,4-diones from benzamides, showcasing the directed lithiation and sequential treatment with sulfur and phosgene. This methodology has also been applied to synthesize novel sulfur and selenium heterocycles, indicating the flexibility and adaptability of these synthesis strategies for creating compounds with potential pharmaceutical applications (Wright, 2001).

  • Characterization and Structural Analysis

    The characterization of these synthesized compounds often involves advanced techniques such as X-ray crystallography, NMR, IR, and mass spectrometry. For instance, the study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives explored their solid-state properties and hydrogen bonding interactions, highlighting their potential in colorimetric sensing of fluoride anions (Younes et al., 2020).

Biological Activities and Applications

The synthesized compounds related to this compound have been evaluated for various biological activities, which could inform potential therapeutic applications.

  • Anticancer Activities

    Some derivatives have shown promising results in in vitro anticancer evaluations. For example, certain compounds have demonstrated activity against breast cancer cell lines, underscoring the potential of these molecules in cancer therapy research (Salahuddin et al., 2014).

  • Antimicrobial and Antiproliferative Activities

    Other studies have focused on the antimicrobial and antiproliferative properties of thiazolyl derivatives, with some compounds exhibiting significant inhibitory effects against various microbial strains and cancer cells, suggesting a potential role in developing new antimicrobial and anticancer agents (Mansour et al., 2020).

Future Directions

The future research directions for this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. Thiazoles are known to exhibit various biological activities, and their derivatives have been extensively studied for their potential as therapeutic agents .

properties

IUPAC Name

2,4-dimethoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-17-9-10-18(20(12-17)27-2)21(25)24-22-23-19(13-28-22)16-8-7-14-5-3-4-6-15(14)11-16/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZCFITVIGGVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.